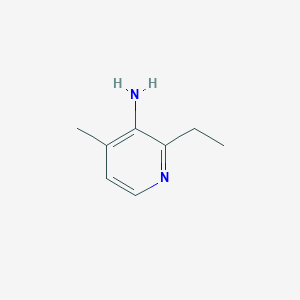

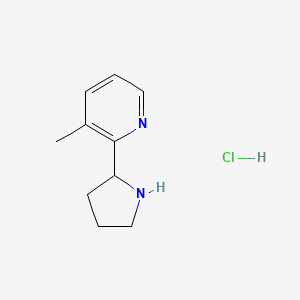

2-Ethyl-4-methylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-4-methylpyridin-3-amine is a chemical compound with the CAS Number: 1849224-21-0 . It has a molecular weight of 136.2 . The IUPAC name for this compound is this compound . It is considered an analogue of pirlimycin, which acts as an antibiotic .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produces novel pyridine derivatives . This reaction is facilitated by palladium catalysis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.2 .科学的研究の応用

Catalytic Applications

One notable application of derivatives similar to 2-Ethyl-4-methylpyridin-3-amine is in the realm of catalysis. For example, the synthesis of N-substituted nicotinamide and pyridyl-glyoxylamides from 3-iodopyridine showcases the compound's potential in palladium-catalyzed aminocarbonylation reactions. These reactions are pivotal for creating compounds of biological significance, indicating the compound's role in facilitating efficient and versatile chemical synthesis (Takács et al., 2007).

Reductive Amination

Another significant area of application is in reductive amination processes. A study highlighted the use of a related borane complex for the reductive amination of ketones and aldehydes. This process underscores the compound's relevance in organic synthesis, particularly in maximizing the economy of reagents and enhancing reaction yields (Burkhardt & Coleridge, 2008).

Material Science

In material science, derivatives of this compound have been employed as corrosion inhibitors. Research on the compound's analogs demonstrates their efficacy in protecting mild steel against corrosion in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings, highlighting the compound's importance beyond pharmaceutical or organic synthesis contexts (Mert et al., 2014).

Polymer Science

Furthermore, the compound's derivatives have found applications in polymer science, particularly in the formation of epoxy-silica polymers for stone conservation. This utilization underscores the compound's versatility and its potential in developing materials for cultural heritage conservation (Cardiano et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-ethyl-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHYHDZPLKSVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

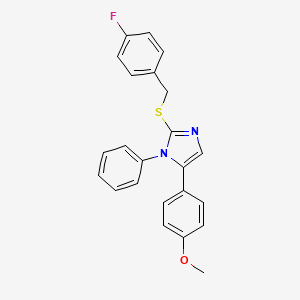

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

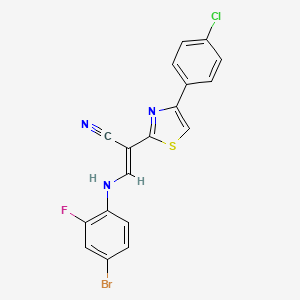

![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)

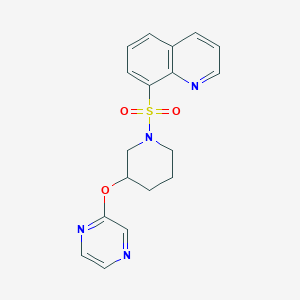

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)